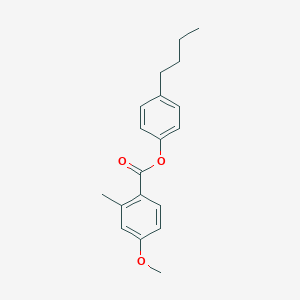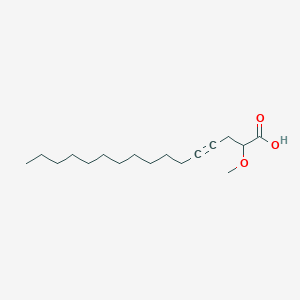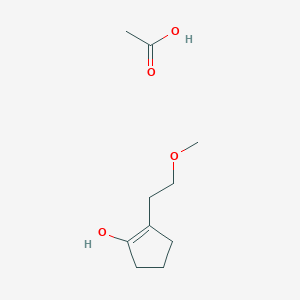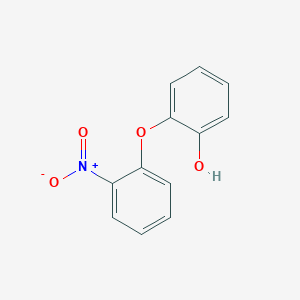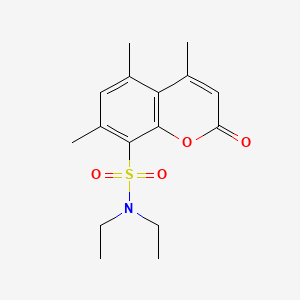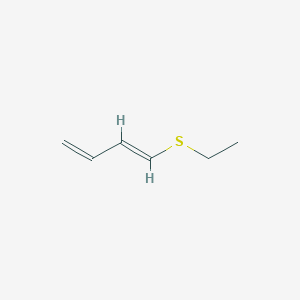![molecular formula C11H9BrN2O2 B14633708 2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-52-3](/img/structure/B14633708.png)
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of oxazoloquinazolinones. This compound is characterized by its unique structure, which includes a bromomethyl group attached to a dihydro-oxazoloquinazolinone core. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves the reaction of methyl 2-isothiocyanatobenzoate with appropriate azidomethyl ketones in the presence of triphenylphosphine in dioxane. This reaction is carried out by heating the mixture to 90°C, resulting in the formation of the desired oxazoloquinazolinone structure . Another method involves the conversion of dihydrooxazoloquinazolin-5-one to the thermodynamically more stable aromatic 2-substituted 5H-oxazoloquinazolin-5-one by heating in dioxane at 80°C in the presence of potassium carbonate for seven days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Cyclization: Cyclization reactions often require the presence of a base such as potassium carbonate and are conducted in solvents like dioxane or toluene.
Major Products Formed
Substitution Products: Various substituted oxazoloquinazolinones are formed depending on the nucleophile used.
Cyclization Products: Different heterocyclic compounds are formed based on the specific cyclization reaction conditions.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents due to its unique structure and potential biological activities.
Biological Research: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The bromomethyl group may facilitate binding to biological targets, while the oxazoloquinazolinone core may interact with various enzymes and receptors involved in biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- 2-Substituted 5H-oxazolo[2,3-b]quinazolin-5-ones
Uniqueness
2-(Bromomethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The specific substitution pattern and the oxazoloquinazolinone core contribute to its unique chemical and biological properties .
Propiedades
Número CAS |
52727-52-3 |
|---|---|
Fórmula molecular |
C11H9BrN2O2 |
Peso molecular |
281.10 g/mol |
Nombre IUPAC |
2-(bromomethyl)-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C11H9BrN2O2/c12-5-7-6-14-10(15)8-3-1-2-4-9(8)13-11(14)16-7/h1-4,7H,5-6H2 |
Clave InChI |
OJSMBMRIWVBVLI-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=NC3=CC=CC=C3C(=O)N21)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



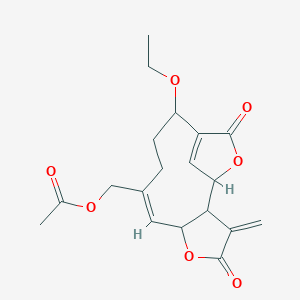
![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)


